molecular formula C18H20O B15166952 Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]- CAS No. 644964-46-5

Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-

Cat. No.: B15166952
CAS No.: 644964-46-5
M. Wt: 252.3 g/mol
InChI Key: GACRSDVRSUXVNT-UHFFFAOYSA-N
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Description

The compound Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]- is a biphenyl-substituted acetophenone derivative characterized by a ketone group at the para-position of one phenyl ring and a 2-methylpropyl (isobutyl) substituent at the para-position of the adjacent phenyl ring. Its molecular formula is inferred as C₁₉H₂₂O (based on the addition of a 2-methylpropyl group to the biphenyl-acetophenone backbone).

Properties

CAS No.

644964-46-5

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1-[4-[4-(2-methylpropyl)phenyl]phenyl]ethanone

InChI

InChI=1S/C18H20O/c1-13(2)12-15-4-6-17(7-5-15)18-10-8-16(9-11-18)14(3)19/h4-11,13H,12H2,1-3H3

InChI Key

GACRSDVRSUXVNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]- typically involves the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds as follows: [ \text{C6H5CH2CH(CH3)2 + CH3COCl} \xrightarrow{AlCl3} \text{C6H5C(O)CH2CH(CH3)2 + HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Biphenyl-substituted ethanones exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a systematic comparison:

Table 1: Structural and Physical Properties of Selected Biphenyl-Ethanone Derivatives

Compound Name (IUPAC) Substituent(s) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Reactivity
1-[1,1'-Biphenyl]-4-yl-ethanone (4-Acetylbiphenyl) None (parent compound) C₁₄H₁₂O 196.24 326–328 (599–600 K) Intermediate in organic synthesis
1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-ethanone 4'-(2-methylpropyl) C₁₉H₂₂O ~266.38 (calculated) N/A Substrate in oxidative coupling
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)-ethanone 2'-Fluoro C₁₄H₁₁FO 214.23 319.3 High logP (3.7), potential lipophilic drug component
1-(2'-Nitro[1,1'-biphenyl]-4-yl)-ethanone 2'-Nitro C₁₄H₁₁NO₃ 257.25 N/A Reactive intermediate for nitro-group reduction/functionalization
1-(4'-Methoxy[1,1'-biphenyl]-4-yl)-ethanone 4'-Methoxy C₁₅H₁₄O₂ 226.27 N/A Electron-donating group enhances electrophilic substitution
1-(4'-(Diphenylamino)[1,1'-biphenyl]-4-yl)-ethanone 4'-(Diphenylamino) C₂₆H₂₁NO 363.45 N/A Optical gain applications in photonics
2-Bromo-1-(4'-chloro[1,1'-biphenyl]-4-yl)-ethanone 4'-Chloro, 2-Bromo C₁₄H₁₀BrClO 309.59 N/A Halogenated derivative for cross-coupling reactions

Key Comparative Observations:

Electronic Effects :

  • Electron-donating groups (e.g., methoxy , isobutyl ) increase electron density on the biphenyl system, enhancing reactivity in electrophilic aromatic substitution.
  • Electron-withdrawing groups (e.g., nitro , fluoro ) reduce electron density, directing reactivity toward nucleophilic attacks or redox transformations.

Physicochemical Properties :

  • Lipophilicity : The fluoro derivative exhibits a high logP (3.7), making it suitable for lipid membrane penetration in drug design .
  • Thermal Stability : The parent compound (4-Acetylbiphenyl) has a well-defined boiling point (~326–328°C), while bulky substituents (e.g., isobutyl) likely increase thermal stability but reduce volatility .

Applications: Synthetic Utility: The nitro and bromo derivatives serve as intermediates for further functionalization (e.g., catalytic hydrogenation of nitro to amine , Suzuki coupling of bromo groups ). Materials Science: The diphenylamino-substituted ethanone demonstrates optical gain properties, suggesting applications in lasers or sensors .

Research Findings and Data Analysis

  • Reactivity in Cross-Coupling : The target compound’s isobutyl group may sterically hinder certain reactions but enhance regioselectivity in catalytic processes. For example, copper-catalyzed coupling reactions (as in ) favor substrates with moderate steric bulk.
  • Spectroscopic Trends: Infrared (IR) and mass spectrometry (MS) data for biphenyl-ethanones (e.g., 4-Acetylbiphenyl ) show characteristic carbonyl stretches (~1680 cm⁻¹) and molecular ion peaks matching their molecular weights.

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